1-Aminocyclobutane-1,3-dicarboxylic acid

Vue d'ensemble

Description

Trans-ABCD is a potent and selective NMDA agonist.

Activité Biologique

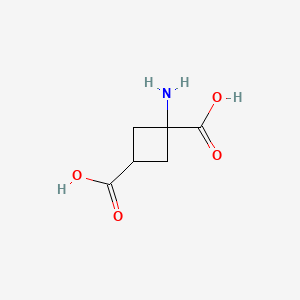

1-Aminocyclobutane-1,3-dicarboxylic acid (ACBD) is a cyclic amino acid derivative notable for its biological activities, particularly its role as a selective agonist of the N-methyl-D-aspartate (NMDA) receptor. This compound's unique structure and functional groups contribute to its diverse interactions within biological systems, making it a subject of interest in neuropharmacology and other therapeutic fields.

Chemical Structure and Properties

This compound has the molecular formula C6H9NO4, featuring a cyclobutane ring with two carboxylic acid groups and an amino group. Its molecular weight is approximately 175.14 g/mol. The presence of both amino and carboxyl groups allows for significant chemical reactivity, which is crucial for its biological functions.

NMDA Receptor Agonism

ACBD acts primarily as an agonist at the NMDA receptor, which is essential for synaptic plasticity and memory function. Its interaction with this receptor suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. Research indicates that ACBD enhances synaptic signaling by modulating glutamatergic neurotransmission, which is vital for cognitive processes .

Influence on cAMP Formation

Studies have shown that ACBD can stimulate cyclic AMP (cAMP) formation in neuronal tissues. For instance, it has been observed to induce significant increases in cAMP levels in neonatal rat hippocampus slices, mediated by metabotropic glutamate receptors (mGluRs). This effect underscores ACBD's role in intracellular signaling pathways that are critical for neuronal function .

Biological Activity Overview

The biological activities of ACBD can be summarized as follows:

| Activity | Description |

|---|---|

| NMDA Receptor Agonism | Enhances synaptic plasticity and memory function; potential in treating CNS disorders. |

| cAMP Formation | Stimulates cAMP levels via mGluR pathways; important for neuronal signaling. |

| Neuroprotective Effects | May influence neuroprotective pathways, suggesting utility in neurodegenerative diseases. |

Neuropharmacological Studies

- Cognitive Enhancement : In animal models, ACBD has been shown to improve learning and memory tasks, supporting its potential use in cognitive enhancement therapies.

- Neuroprotective Properties : Preliminary studies indicate that ACBD may protect neurons from excitotoxicity, a common pathway in neurodegenerative diseases. This property could make it a candidate for further research into treatments for conditions like Alzheimer's disease.

- Interaction with Other Neurotransmitter Systems : Beyond NMDA receptors, ACBD may also interact with gamma-aminobutyric acid (GABA) systems, potentially leading to broader implications in mood disorder treatments.

Comparative Analysis with Related Compounds

To contextualize the unique properties of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Structural Features | Key Differences |

|---|---|---|

| 1-Aminocyclopropane-1-carboxylic acid | Cyclopropane ring with one carboxyl group | Smaller ring size; fewer functional groups |

| 2-Aminobutyric acid | Linear structure with one amino and one carboxyl group | Linear vs. cyclic structure; fewer reactive sites |

| trans-1-Aminocyclobutane-1,3-dicarboxylic acid | Similar cyclic structure but different stereochemistry | Stereochemical differences may affect biological activity |

Applications De Recherche Scientifique

Neuropharmacology

1-Aminocyclobutane-1,3-dicarboxylic acid serves as a selective and competitive inhibitor of L-glutamate uptake. By modulating glutamatergic neurotransmission, it plays a critical role in synaptic plasticity, which is essential for learning and memory processes . Its ability to increase extracellular glutamate levels can provide insights into excitotoxicity mechanisms associated with neurodegenerative diseases.

Model Systems for Neurological Disorders

ACBD has been utilized in various animal models to investigate neurological conditions:

- Epilepsy Models : In rat models of epilepsy, ACBD has demonstrated efficacy in reducing seizure duration and frequency. Studies indicate that both cis and trans forms can influence seizure activity by modulating NMDA receptor activity .

- Cognitive Function Studies : Research utilizing ACBD has explored its effects on cognitive functions such as memory retention and learning capabilities in animal models. The compound's impact on synaptic plasticity suggests potential therapeutic avenues for cognitive impairments .

Case Study 1: Epileptic Seizures

In a controlled study using a rat electroconvulsive shock model, administration of ACBD significantly reduced seizure durations compared to control groups. This effect was attributed to its action on NMDA receptors, highlighting its potential as a therapeutic agent for epilepsy management .

| Treatment Group | Seizure Duration (seconds) | Statistical Significance |

|---|---|---|

| Control | 10.5 ± 2.0 | |

| ACBD (30 nmol) | 7.2 ± 1.5 | p < 0.05 |

| ACBD (70 nmol) | 4.8 ± 0.9 | p < 0.01 |

Case Study 2: Cognitive Enhancement

In another study focusing on memory enhancement, ACBD was administered to rats subjected to learning tasks. The results indicated improved performance in maze tests, suggesting that modulation of NMDA receptors by ACBD could enhance cognitive functions .

| Task Type | Control Group Performance | ACBD Group Performance | Improvement (%) |

|---|---|---|---|

| Maze Completion Time | 120 ± 15 seconds | 90 ± 10 seconds | 25% |

| Memory Retention | 60% correct | 85% correct | 41% |

Biochemical Mechanisms

The primary mechanism of action for ACBD involves its interaction with NMDA receptors, leading to enhanced glutamatergic transmission. This interaction is critical for understanding the biochemical pathways underlying synaptic changes associated with learning and memory:

- Glutamatergic Pathway Modulation : By inhibiting excitatory amino acid transporters (EAATs), ACBD increases the availability of glutamate at synaptic sites, facilitating stronger synaptic connections .

- Potential for Neuroprotective Effects : Given its role in modulating excitatory neurotransmission, there is ongoing research into the neuroprotective effects of ACBD against excitotoxicity linked to neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Propriétés

IUPAC Name |

1-aminocyclobutane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c7-6(5(10)11)1-3(2-6)4(8)9/h3H,1-2,7H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMYWPBNZXRMME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60922431, DTXSID601312880 | |

| Record name | 1-Aminocyclobutane-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60922431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-2,4-Methanoglutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73550-55-7, 117488-23-0 | |

| Record name | 1,3-Cyclobutanedicarboxylic acid, 1-amino-, cis-, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073550557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Methanoglutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117488230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aminocyclobutane-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60922431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-2,4-Methanoglutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Aminocyclobutane-cis-1,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.